molecular formula C19H11ClO3 B3035953 (3Z)-3-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one CAS No. 338786-10-0

(3Z)-3-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one

Cat. No. B3035953
CAS RN: 338786-10-0
M. Wt: 322.7 g/mol
InChI Key: WJLOZZZIZMLBBM-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-3-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one, also known as CPFBO, is an organic compound used in various scientific research applications. It is a heterocyclic compound containing a benzofuran, furan, and phenyl ring system. CPFBO is a colorless solid that is soluble in organic solvents and is stable under most conditions.

Scientific Research Applications

Crystal Structure and Chemical Synthesis

Research on compounds structurally similar to (3Z)-3-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one often focuses on their crystal structure and chemical synthesis. For instance, studies have explored the crystal structure of related compounds, emphasizing the stability provided by aromatic π–π interactions and various hydrogen bonds (Choi, Seo, Son, & Lee, 2009), (Choi, Seo, Son, & Lee, 2008). Such studies are crucial for understanding the molecular properties that could influence potential applications in various fields including materials science and pharmacology.

Pharmaceutical Research

In the realm of pharmaceutical research, compounds akin to (3Z)-3-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one have been synthesized and evaluated for their potential medicinal properties. For example, a study focused on synthesizing and evaluating the antinociceptive (pain-relieving) and anti-inflammatory properties of thiazolopyrimidine derivatives, a class of compounds related to benzofuran derivatives (Selvam, Karthik, Palanirajan, & Ali, 2012). This demonstrates the potential application of these compounds in developing new pharmaceuticals.

Spectroscopic Analysis

Studies have also been conducted on the spectroscopic analysis of similar compounds, which is crucial for understanding their electronic properties. For example, research on coumarin derivatives related to benzofuran compounds revealed insights into their dipole moments and the effects of solvents on their spectral properties (Evale, Hanagodimath, Khan, & Kulkarni, 2009). This kind of analysis is important for applications in material sciences, particularly in the development of optical materials and sensors.

Antimicrobial Research

There's also research on benzofuran derivatives for their antimicrobial properties. A study on pyrazoline derivatives of benzofuran assessed their efficacy as anti-bacterial and anti-fungal agents (Patil, Asrondkar, & Pande, 2013). This highlights the potential of such compounds in developing new antimicrobial drugs.

Future Directions

: Vallone, A., D’Alessandro, S., Brogi, S., et al. (2018). Antimalarial agents against both sexual and asexual parasites stages: structure-activity relationships and biological studies of the Malaria Box compound 1- [5- (4-bromo-2-chlorophenyl)furan-2-yl]-N- [ (piperidin-4-yl)methyl]methanamine (MMV019918) and analogues. European Journal of Medicinal Chemistry, 150, 698-718. DOI: 10.1016/j.ejmech.2018.03.024

: Molport: N’-[(Z)-[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide

: [Tropiq: Antimalarial agents against both sexual and asexual parasites stages](https://tropiq.nl/antimalarial-agents-against-both-sexual-and-asexual-parasites-stages-structure-activity-relationships-and-biological-studies-of-the-malaria-box-compound-1-5-4-bromo-2-chloroph

properties

IUPAC Name

(3Z)-3-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClO3/c20-16-8-4-3-7-15(16)17-10-9-12(22-17)11-18-13-5-1-2-6-14(13)19(21)23-18/h1-11H/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLOZZZIZMLBBM-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CC=C(O3)C4=CC=CC=C4Cl)/OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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